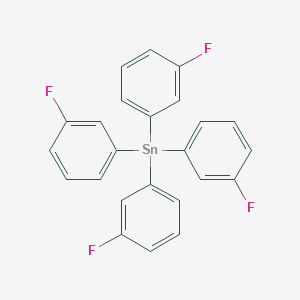
2-Chlorobuta-1,3-diene;methyl 2-methylprop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chlorobuta-1,3-diene; methyl 2-methylprop-2-enoate; styrene” is a combination of three distinct chemical entities, each with its own unique properties and applications.
2-Chlorobuta-1,3-diene:
Methyl 2-methylprop-2-enoate:
Styrene: is an organic compound used as a monomer in the production of polystyrene, a widely used plastic.
Méthodes De Préparation
2-Chlorobuta-1,3-diene
Synthetic Routes: It is typically synthesized by the dehydrochlorination of 3,4-dichlorobut-1-ene using sodium butylate in n-butanol.
Industrial Production: The industrial production involves the reaction of vinyl acetylene with hydrogen chloride.
Methyl 2-methylprop-2-enoate
Synthetic Routes: It is produced by the esterification of methacrylic acid with methanol.
Industrial Production: The industrial method involves the carboalkoxylation of ethylene to produce methyl propionate, followed by reaction with formaldehyde over a fixed bed of catalyst.
Styrene
Synthetic Routes: Styrene is produced by the dehydrogenation of ethylbenzene.
Industrial Production: The industrial process involves the catalytic dehydrogenation of ethylbenzene in the presence of steam.
Analyse Des Réactions Chimiques
2-Chlorobuta-1,3-diene
Types of Reactions: It undergoes polymerization to form polychloroprene.
Common Reagents and Conditions: Polymerization is typically initiated using free radicals.
Major Products: The major product is polychloroprene, used in the manufacture of synthetic rubber.
Methyl 2-methylprop-2-enoate
Types of Reactions: It undergoes polymerization to form poly(methyl methacrylate) (PMMA).
Common Reagents and Conditions: Polymerization is initiated using free radicals or anionic initiators.
Major Products: The major product is PMMA, used in various applications such as acrylic glass.
Styrene
Types of Reactions: It undergoes polymerization to form polystyrene.
Common Reagents and Conditions: Polymerization is initiated using free radicals.
Major Products: The major product is polystyrene, used in packaging and insulation.
Applications De Recherche Scientifique
2-Chlorobuta-1,3-diene
Chemistry: Used as a monomer in the production of neoprene.
Biology: Limited biological applications due to its toxicity.
Medicine: Not commonly used in medicine.
Industry: Widely used in the rubber industry for the production of neoprene.
Methyl 2-methylprop-2-enoate
Chemistry: Used as a monomer in the production of PMMA.
Biology: Used in the production of bone cement.
Medicine: Used in medical devices and dental applications.
Industry: Used in the production of acrylic glass and coatings.
Styrene
Mécanisme D'action
2-Chlorobuta-1,3-diene
Mechanism: Polymerizes to form polychloroprene through free radical initiation.
Molecular Targets and Pathways: Involves the formation of free radicals and subsequent polymerization.
Methyl 2-methylprop-2-enoate
Mechanism: Polymerizes to form PMMA through free radical or anionic initiation.
Molecular Targets and Pathways: Involves the formation of free radicals or anions and subsequent polymerization.
Styrene
Comparaison Avec Des Composés Similaires
2-Chlorobuta-1,3-diene
Similar Compounds: Butadiene, isoprene.
Uniqueness: Contains a chlorine atom, making it suitable for the production of neoprene.
Methyl 2-methylprop-2-enoate
Similar Compounds: Ethyl methacrylate, butyl methacrylate.
Uniqueness: Used in the production of PMMA, which has unique optical properties.
Styrene
Similar Compounds: Vinyl chloride, acrylonitrile.
Uniqueness: Used in the production of polystyrene, which is widely used in packaging.
Propriétés
Numéro CAS |
36899-82-8 |
|---|---|
Formule moléculaire |
C17H21ClO2 |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
2-chlorobuta-1,3-diene;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H5Cl/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4(2)5/h2-7H,1H2;1H2,2-3H3;3H,1-2H2 |
Clé InChI |
WBKVPYBQVKJYRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=C)Cl |
Numéros CAS associés |
36899-82-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


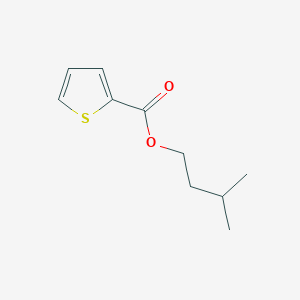
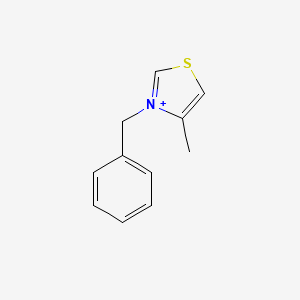
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
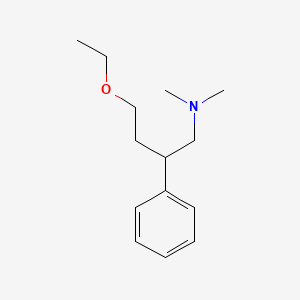
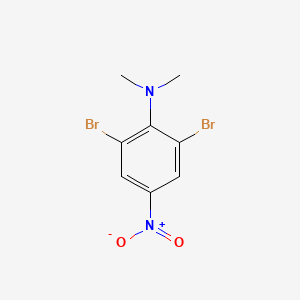

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
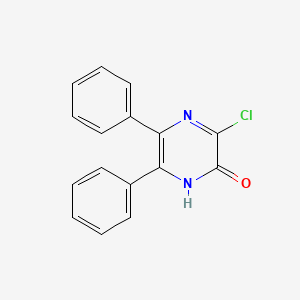
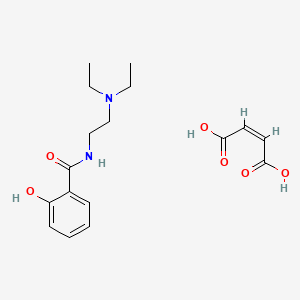
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

